Allylsyringol

Antioxidant capacity DPPH assay Smoke flavoring phenols

Allylsyringol (4-allyl-2,6-dimethoxyphenol; CAS 5438-54-0, also registered as 6627-88-9), commonly referred to as methoxyeugenol, is a naturally occurring dimethoxyphenol belonging to the phenylpropanoid class. It is recognized as a lignin-derived phenolic compound found in wood smoke, essential oils of nutmeg (Myristica fragrans), star anise (Illicium anisatum), and sassafras (Sassafras albidum).

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 5438-54-0
Cat. No. B1619077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylsyringol
CAS5438-54-0
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)OCC=C
InChIInChI=1S/C11H14O3/c1-4-8-14-11-9(12-2)6-5-7-10(11)13-3/h4-7H,1,8H2,2-3H3
InChIKeyIYIVYBWBUQPWAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allylsyringol (CAS 5438-54-0) Procurement Guide: Compound Class, Identity, and Regulatory Standing


Allylsyringol (4-allyl-2,6-dimethoxyphenol; CAS 5438-54-0, also registered as 6627-88-9), commonly referred to as methoxyeugenol, is a naturally occurring dimethoxyphenol belonging to the phenylpropanoid class. It is recognized as a lignin-derived phenolic compound found in wood smoke, essential oils of nutmeg (Myristica fragrans), star anise (Illicium anisatum), and sassafras (Sassafras albidum) [1]. The compound is listed as FEMA GRAS No. 3655 and JECFA No. 726, confirming its regulatory acceptance as a flavoring agent or adjuvant in food applications [2][3]. Its structure features a phenolic core with methoxy groups at the 2- and 6-positions and an allyl substituent at the para-position, distinguishing it from both mono-methoxylated analogs (e.g., eugenol) and non-allylated dimethoxyphenols (e.g., syringol) [1].

Why Allylsyringol Cannot Be Interchanged with Syringol, Eugenol, or Other Smoke Phenolics: Key Differentiation Rationale


Despite sharing a phenolic core with syringol (2,6-dimethoxyphenol) and an allyl side chain with eugenol (4-allyl-2-methoxyphenol), allylsyringol occupies a distinct physicochemical and functional space that precludes direct interchangeability in procurement decisions. The presence of both the para-allyl group and the dual ortho-methoxy substituents simultaneously alters antioxidant radical-scavenging kinetics in lipid-rich environments, drastically modifies air–water partitioning behavior as reflected by Henry's Law constants, and confers unique efflux pump inhibitory activity that is absent in simpler allylbenzene derivatives [1][2][3]. Furthermore, its organoleptic signature—roasted, meaty, bacon-like—differs qualitatively from the smoky-sweet profile of syringol and the clove-like character of eugenol, making it irreplaceable in flavor formulation applications where specific sensory notes are required [4]. These compound-specific properties, substantiated by the quantitative evidence in Section 3, demonstrate that allylsyringol should be evaluated on its own data rather than treated as a commodity interchangeable with in-class analogs.

Allylsyringol Quantitative Comparative Evidence: Antioxidant Kinetics, Physicochemical Partitioning, Efflux Pump Inhibition, and Organoleptic Thresholds


DPPH Radical Scavenging: Allylsyringol Belongs to the Superior 2,6-Dimethoxyphenol Class Relative to 2-Methoxyphenols

In a comprehensive head-to-head comparison of 22 smoke flavoring phenols using the DPPH radical scavenging assay, the overall antioxidant capacity trend was dihydroxybenzenes > 2,6-dimethoxyphenols (including 4-allylsyringol) > 2-methoxyphenols (including eugenol and guaiacol) [1]. This reproducible class-level ranking, confirmed across three independent methods (DPPH EC50, crocin bleaching inhibition, and oxidation potential), demonstrates that the 2,6-dimethoxyphenol scaffold of allylsyringol confers consistently stronger radical-scavenging capacity than the mono-methoxylated eugenol scaffold, independent of the para-substituent identity [1].

Antioxidant capacity DPPH assay Smoke flavoring phenols

Hydroperoxyl Radical Scavenging in Lipid-Rich Environments: The Allyl Substituent Enhances Non-Polar Antioxidant Performance Over Syringol

A DFT study employing the QM-ORSA protocol investigated the hydroperoxyl (HOO˙) radical scavenging mechanisms of syringol (Hs), 4-allylsyringol (HAs), 4-propenylsyringol (HPns), and 4-propylsyringol (HPs) in both physiological (polar) and non-polar (lipid-rich) media [1]. The study concluded that all syringol derivatives, including 4-allylsyringol, are considered potent HOO˙ scavengers in lipid-rich environments compared to previously studied antioxidants [1]. Critically, 4-allylsyringol benefits from the conjugated allyl double bond at the para-position, which stabilizes the phenoxyl radical intermediate through resonance delocalization—a mechanistic advantage absent in unsubstituted syringol [1][2]. The superior performance of syringol derivatives over conventional phenolic antioxidants specifically in non-polar media is a key differentiation point.

DFT calculation HOO radical scavenging Lipid peroxidation

Air–Water Partitioning: Allylsyringol Henry's Law Constant Is ~68-Fold Higher Than Eugenol, Dictating Volatility-Driven Application Suitability

Experimentally determined Henry's Law solubility constants (Hscp at 298.15 K) from McFall et al. (2020) reveal stark differences in air–water partitioning behavior among biomass-burning phenolic compounds [1][2]. Allylsyringol exhibits a Henry's Law constant of 6.3 × 10² mol/(m³ Pa), which is approximately 68-fold higher than eugenol (9.2 × 10⁰ mol/(m³ Pa)) [1][2]. This dramatically greater volatility governs the compound's behavior in smoke deposition, atmospheric transport, and food flavoring release profiles. In practical terms, allylsyringol partitions more readily from aqueous phase to the gas phase, making it more suitable for applications requiring rapid aroma release or atmospheric dispersion modeling.

Henry's Law constant Air–water partitioning Volatility

NorA Efflux Pump Inhibition: Allylsyringol Potentiates Norfloxacin Activity Against Staphylococcus aureus, Unlike Allylbenzene and 4-Allylanisole

In a direct comparative evaluation of eugenol and its derivatives against the NorA efflux pump in Staphylococcus aureus, 4-allyl-2,6-dimethoxyphenol (allylsyringol), eugenol, and isoeugenol all caused a significant reduction in the minimum inhibitory concentration (MIC) of norfloxacin against the SA 1199B strain, demonstrating synergistic antibiotic-potentiating effects [1]. In contrast, allylbenzene and 4-allylanisole—structurally simpler allyl-substituted analogs lacking the full methoxy substitution pattern—failed to produce clinically effective antibacterial activity in the same assay system [1]. Docking studies corroborated these findings, revealing favorable interactions between 4-allyl-2,6-dimethoxyphenol and the NorA binding pocket mediated by hydrogen bonds and hydrophobic interactions [1].

Efflux pump inhibition Antibiotic resistance NorA Staphylococcus aureus

Lipophilicity (LogP) and Density: Allylsyringol Occupies a Distinct Physicochemical Niche Between Syringol and 4-Propylsyringol

Cross-study comparison of predicted and experimental logP values reveals that allylsyringol (ALOGPS logP = 2.23) exhibits substantially higher lipophilicity than syringol (ACD/LogP = 0.77 to 1.41) [1]. This positions allylsyringol closer to eugenol (logP 2.13–2.49) and within the range of other 4-substituted syringol derivatives (4-propenylsyringol logP ~2.10–2.44; 4-propylsyringol logP ~2.30) [2]. Concurrently, allylsyringol density (1.092 g/mL at 25 °C) is intermediate between syringol (~1.1 g/cm³) and eugenol (~1.06 g/mL), reflecting the combined mass contribution of the additional methoxy group and the allyl side chain [3][4].

LogP Lipophilicity Density Physicochemical properties

Organoleptic Differentiation: Allylsyringol Aroma Threshold of 1.2 ppm Defines Its Roasted Meaty Profile Versus Syringol's Smoky-Sweet Character

Allylsyringol exhibits a characteristic roasted, burnt, meaty, bacon-like odor with a detection threshold at 1.2 ppm, and at 20 ppm its taste profile is described as meaty, phenolic, smoky, and bacony with creamy, vanilla nuances [1][2]. This profile is organoleptically distinct from syringol, which is characterized as smoky, sweet, and phenolic, and from eugenol, which is predominantly clove-like and spicy [1]. These sensory differences are directly attributable to the combination of the para-allyl group and the ortho-dimethoxy substitution pattern on the phenolic ring, and they are not interchangeable in flavor formulation [1].

Aroma threshold Flavor chemistry Organoleptic properties

Allylsyringol Procurement Scenarios: Where Quantitative Differentiation Drives Application-Specific Selection


Lignin Valorization and Antioxidant Research in Lipid-Rich Systems

Research groups focused on lignin depolymerization product valorization should select allylsyringol over syringol when investigating antioxidant mechanisms in lipid-rich or non-polar environments. As established in Evidence Item 2, the conjugated allyl double bond of allylsyringol provides resonance stabilization of the phenoxyl radical intermediate that is absent in syringol, resulting in potent HOO˙ radical scavenging specifically in non-polar media such as lipid bilayers and fatty food matrices [1]. This positions allylsyringol as the preferred probe compound for studying structure–activity relationships in lipid peroxidation inhibition, particularly in comparison to 4-propenylsyringol and 4-propylsyringol within the syringol derivative series [1].

Antibiotic Adjuvant Development Targeting NorA-Mediated Multidrug Resistance

In antibacterial drug development programs targeting efflux pump-mediated resistance in Staphylococcus aureus, allylsyringol offers a functionally selective advantage over simpler allylbenzene derivatives. As demonstrated in Evidence Item 4, 4-allyl-2,6-dimethoxyphenol significantly potentiates norfloxacin activity against the NorA-overexpressing SA 1199B strain, whereas allylbenzene and 4-allylanisole show no clinically effective antibacterial activity in the same assay [2]. Molecular docking confirms that the dual methoxy substitution pattern and the allyl group are both required for favorable interactions with the NorA binding pocket, making allylsyringol the lead candidate for further medicinal chemistry optimization [2].

Smoke Flavoring Formulation Requiring High Volatility and Rapid Aroma Release

Food technologists formulating smoke flavorings with rapid headspace aroma release should prioritize allylsyringol over eugenol or isoeugenol. Evidence Item 3 establishes that allylsyringol exhibits a Henry's Law constant (6.3 × 10² mol/(m³ Pa)) that is approximately 68-fold higher than eugenol and 233-fold higher than isoeugenol [3][4]. This dramatically greater volatility translates to more efficient aroma delivery per unit mass in aqueous-based food matrices, enabling lower inclusion rates for equivalent sensory impact. Combined with its specific roasted-meaty-bacon organoleptic profile (Evidence Item 6), allylsyringol is the compound of choice for savory and meaty smoke flavoring applications where rapid aroma perception is desired [5].

CNS Pharmacological Research: Seizure Model Studies with Favorable Safety Margin

For neuroscience research groups investigating novel anticonvulsant compounds from natural sources, allylsyringol presents a compelling candidate based on recent in vivo evidence. In PTZ-, 3-MPA-, PILO-, and MES-induced seizure models in mice, allylsyringol (50–200 mg/kg, i.p.) increased latency to first myoclonic jerk, prolonged latency to first tonic-clonic seizure, reduced total seizure duration and intensity, and diminished mortality [6]. Notably, a 300 mg/kg i.p. dose did not result in animal mortality over a 14-day observation period, indicating a favorable acute safety margin [6]. This combination of multi-model anticonvulsant efficacy and low acute toxicity distinguishes allylsyringol as a promising scaffold for further antiepileptic drug development, particularly when compared to eugenol, which has also shown anticonvulsant effects but with different potency and selectivity profiles that merit direct comparative investigation [6].

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